Cas no 320422-19-3 (1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone)

1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone Chemical and Physical Properties
Names and Identifiers
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- 1-ALLYL-1H-INDOLE-2,3-DIONE 3-[N-(3,4-DICHLOROPHENYL)HYDRAZONE]
- 1H-Indole-2,3-dione, 1-(2-propen-1-yl)-, 3-[2-(3,4-dichlorophenyl)hydrazone]
- 1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone
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- MDL: MFCD01314830
1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB579167-500 mg |
1-Allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]; . |
320422-19-3 | 500MG |
€678.60 | 2023-03-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00925144-1g |
(3E)-3-[2-(3,4-Dichlorophenyl)hydrazin-1-ylidene]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one |
320422-19-3 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
Key Organics Ltd | 12L-321S-0.5G |
1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] |
320422-19-3 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
TRC | A146170-1mg |
1-Allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] |
320422-19-3 | 1mg |
$ 80.00 | 2022-06-08 | ||
abcr | AB579167-500mg |
1-Allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]; . |
320422-19-3 | 500mg |
€678.60 | 2024-08-02 | ||
Key Organics Ltd | 12L-321S-5MG |
1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] |
320422-19-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 12L-321S-10MG |
1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] |
320422-19-3 | >90% | 10mg |
£48.00 | 2025-02-09 | |
abcr | AB579167-1 g |
1-Allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]; . |
320422-19-3 | 1g |
€1,312.80 | 2023-03-20 | ||
Ambeed | A891816-1g |
(3E)-3-[2-(3,4-Dichlorophenyl)hydrazin-1-ylidene]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one |
320422-19-3 | 90% | 1g |
$611.0 | 2024-04-20 | |
TRC | A146170-0.5mg |
1-Allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] |
320422-19-3 | 0.5mg |
$ 50.00 | 2022-06-08 |
1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone Related Literature
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Additional information on 1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone
1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone
1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone is a highly specialized organic compound with the CAS number 320422-19-3. This compound belongs to the class of indole derivatives, which have garnered significant attention in the fields of medicinal chemistry and materials science due to their versatile structural features and potential bioactivity. The molecule is characterized by its indole backbone, which serves as a scaffold for various functional groups. In this case, the indole ring is substituted with an allyl group at the 1-position and a hydrazone group at the 3-position. The hydrazone moiety is further substituted with a 3,4-dichlorophenyl group, adding complexity and potential functionality to the molecule.
Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules. Researchers have employed various strategies, including modular synthesis and catalytic methods, to assemble 1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone with high efficiency and selectivity. These methods not only enhance the scalability of the synthesis but also pave the way for exploring its potential applications in drug discovery and materials science.
The indole core of this compound is known for its ability to engage in π-π interactions and hydrogen bonding, making it a valuable component in supramolecular chemistry. The presence of an allyl group further extends the conjugation of the molecule, potentially influencing its electronic properties and reactivity. The N-(3,4-dichlorophenyl)hydrazone substituent introduces additional functionality, such as increased lipophilicity and potential metal-coordination abilities. These features collectively make 1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone a promising candidate for various applications.
One of the most exciting areas of research involving this compound is its potential as an anti-tumor agent. Recent studies have demonstrated that certain indole derivatives can selectively target cancer cells by modulating key signaling pathways or inducing apoptosis. The unique structure of 1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone suggests that it may exhibit similar or even enhanced anti-proliferative activity compared to existing drugs. Preclinical experiments have shown promising results in inhibiting tumor growth in vitro and in vivo models.
In addition to its therapeutic potential, this compound has also been explored for its role in antimicrobial applications. The indole moiety has been reported to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The substitution pattern of 1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone may further enhance its ability to disrupt microbial membranes or inhibit essential enzymatic pathways. Researchers are actively investigating its efficacy against drug-resistant pathogens, which could address the growing challenge of antibiotic resistance.
Another emerging application of 1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone lies in agricultural chemistry. Its ability to act as a plant growth regulator or pest control agent has been explored in recent studies. The compound's structural features suggest that it could modulate plant hormone signaling pathways or serve as a natural deterrent against pests. Field trials are currently underway to evaluate its practicality and safety for agricultural use.
The synthesis and characterization of 1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone have been detailed in several peer-reviewed publications. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm its structure and purity. Computational studies using density functional theory (DFT) have provided insights into its electronic properties and reactivity patterns.
In conclusion,1-Allyl-1H-indole-2,3-dione 3-N-(3,4-dichlorophenyl)hydrazone represents a cutting-edge molecule with diverse applications across multiple scientific domains. Its unique structure combines the advantages of an indole scaffold with functional groups that enhance its bioactivity and versatility. As research continues to unfold its full potential,CAS No: 000000000 (replace with actual CAS number) will undoubtedly play a significant role in advancing medicine、 agriculture、and materials science.
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